molecular formula C8H14O2 B1585133 Methyl 5-methylhex-5-enoate CAS No. 32853-30-8

Methyl 5-methylhex-5-enoate

Cat. No.: B1585133
CAS No.: 32853-30-8
M. Wt: 142.2 g/mol
InChI Key: XUUOSBRRQHFVNM-UHFFFAOYSA-N
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Description

Methyl 5-methylhex-5-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 5-methylhex-5-enoic acid and methanol. This compound is characterized by its clear, colorless liquid form and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methylhex-5-enoate can be synthesized through the esterification of 5-methylhex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to achieve high yields. The use of a distillation column helps in the separation and purification of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: 5-methylhex-5-enoic acid or 5-methylhex-5-enal.

    Reduction: 5-methylhex-5-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methylhex-5-enoate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methylhex-5-enoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can be attacked by nucleophiles. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Ethyl 5-methylhex-5-enoate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    Methyl 5-methylhex-2-enoate: Differing in the position of the double bond.

    Methyl 5-methylhexanoate: Lacking the double bond in the carbon chain.

Uniqueness: Methyl 5-methylhex-5-enoate is unique due to its specific double bond position and ester group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are desired.

Biological Activity

Methyl 5-methylhex-5-enoate is a compound of significant interest in both organic chemistry and biological research. This article delves into its biological activity, mechanisms, applications, and relevant case studies, providing a comprehensive overview of the current understanding based on diverse scientific sources.

Chemical Structure and Properties

This compound is an ester with the molecular formula C₇H₁₂O₂. Its structure features a double bond in the carbon chain, which contributes to its reactivity and potential biological interactions. The presence of the methyl group at the fifth carbon position distinguishes it from similar compounds, enhancing its unique properties.

Biological Activity Overview

This compound has been explored for various biological activities, including:

  • Enzyme Interactions : Investigations suggest that this compound may interact with specific enzymes, influencing metabolic pathways. It acts as an electrophile due to its ester group, which can be targeted by nucleophiles in biological systems.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages.
  • Cytotoxicity : Some studies have reported cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives have shown efficacy in inhibiting cell proliferation in vitro .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Electrophilic Attack : The compound's ester group allows it to participate in nucleophilic attacks, potentially modifying enzyme activity or signaling pathways.
  • Competitive Inhibition : Some derivatives act as analogs to natural substrates, competing for binding sites on enzymes or receptors, thus modulating their activity.
  • Regulation of Gene Expression : There is emerging evidence that certain derivatives may influence transcription factors involved in cellular proliferation and apoptosis .

Study 1: Anti-inflammatory Activity

A study examined the effects of this compound on nitric oxide production in macrophages. The results indicated a significant reduction in nitric oxide levels when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests using various cancer cell lines demonstrated that this compound derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents. The study highlighted the compound’s ability to induce apoptosis in HCT116 colon cancer cells .

Comparison with Similar Compounds

Compound NameStructure TypeKey Biological Activity
Methyl 5-methylhex-2-enoateEster with double bond at C2Potential anti-inflammatory activity
Ethyl 5-methylhex-5-enoateEster with ethyl groupSimilar enzyme interactions
Methyl 5-methylhexanoateSaturated fatty acidLacks double bond; reduced reactivity

Applications in Industry and Medicine

This compound serves as an intermediate in organic synthesis for more complex molecules, including pharmaceuticals and fragrances. Its unique properties make it valuable for developing new therapeutic agents aimed at treating inflammatory diseases and cancers.

Q & A

Q. What are the standard protocols for synthesizing Methyl 5-methylhex-5-enoate, and how can purity be verified?

Basic Research Question
The synthesis typically involves esterification of 5-methylhex-5-enoic acid using methanol under acidic catalysis (e.g., sulfuric acid). Key steps include refluxing the reactants, neutralization, and purification via fractional distillation or column chromatography. Purity verification requires gas chromatography (GC) for volatile compounds and ¹H/¹³C NMR spectroscopy to confirm structural integrity. Quantitative purity can be assessed using high-performance liquid chromatography (HPLC) with a calibrated standard .

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Advanced Research Question
Optimization involves systematic variation of parameters:

  • Catalyst load : Test acid catalysts (e.g., p-toluenesulfonic acid vs. H₂SO₄) for efficiency.
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF) with non-polar solvents.
  • Temperature control : Use kinetic studies to identify ideal reflux conditions.
    Statistical tools like response surface methodology (RSM) or Design of Experiments (DoE) can model interactions between variables. Data should be validated using triplicate runs to minimize stochastic errors .

Q. What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question
Core techniques include:

  • Infrared (IR) spectroscopy : Identify ester carbonyl (C=O) stretching (~1740 cm⁻¹) and alkene (C=C) vibrations.
  • NMR spectroscopy : ¹H NMR for olefinic proton signals (δ 4.8–5.5 ppm) and ester methoxy groups (δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and alkene carbons.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should contradictory spectral data be analyzed when characterizing derivatives of this compound?

Advanced Research Question
Contradictions (e.g., unexpected downfield shifts in NMR) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

  • Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks.
  • X-ray crystallography : Confirm stereochemistry if crystalline derivatives are obtainable. Document all anomalies in supplementary materials for peer review .

Q. What are the primary research applications of this compound in organic chemistry?

Basic Research Question
The compound serves as:

  • A building block for synthesizing α,β-unsaturated esters via cross-metathesis.
  • A substrate in Diels-Alder reactions to form six-membered rings.
  • A model system for studying steric effects in alkene reactivity .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound?

Advanced Research Question
Mechanistic studies require:

  • Isotopic labeling : Use deuterated methanol to trace esterification pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates with/without isotopic substitution.
  • Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies. Validate with experimental data (e.g., Arrhenius plots) .

Q. How should researchers design experiments to assess the stability of this compound under various conditions?

Basic Research Question
Stability protocols:

  • Thermal stability : Heat samples at 25–100°C and monitor decomposition via TGA or GC.
  • Hydrolytic stability : Expose to aqueous buffers (pH 2–12) and quantify ester hydrolysis via HPLC.
  • Light sensitivity : Conduct UV-Vis spectroscopy before/after light exposure to detect photodegradation .

Q. How can systematic reviews address conflicting findings in the bioactivity studies of this compound derivatives?

Advanced Research Question
Apply PRISMA guidelines for meta-analyses:

  • Heterogeneity assessment : Use I² statistics to quantify variability between studies.
  • Sensitivity analysis : Exclude outliers or low-quality studies (e.g., those lacking proper controls).
  • Dose-response modeling : Re-analyze raw data to identify trends masked by experimental noise .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Basic Research Question
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed experimental sections : Specify equipment (e.g., Schlenk line for air-sensitive steps), solvent grades, and purification methods.
  • Supplementary materials : Include raw spectral data, chromatograms, and step-by-step videos for complex techniques (e.g., column packing).
  • Reference standards : Use IUPAC nomenclature and cite established protocols for known reactions .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model solvation effects and transition states.
  • Quantum mechanical calculations : Employ Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) for electrophilicity/nucleophilicity indices.
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in cycloadditions .

Properties

IUPAC Name

methyl 5-methylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUOSBRRQHFVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349003
Record name methyl 5-methylhex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32853-30-8
Record name 5-Hexenoic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32853-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methylhex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexenoic acid, 5-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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